![molecular formula C10H12N2OS2 B12524500 [(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid is an organic compound with a complex structure
Méthodes De Préparation
The synthesis of [(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid involves several steps. One common method includes the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at high temperatures . This process yields the desired compound through a series of reactions that involve the formation of intermediate products.
Analyse Des Réactions Chimiques
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic properties. Industrially, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of [(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid can be compared with similar compounds such as 2-hydroxy-5-methylacetophenone and 2-hydroxy-5-methoxyphenylphosphonic acid. These compounds share some structural similarities but differ in their chemical properties and applications. This compound is unique due to its specific functional groups and the resulting chemical behavior .
Propriétés
Formule moléculaire |
C10H12N2OS2 |
|---|---|
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid |
InChI |
InChI=1S/C10H12N2OS2/c1-6-3-4-9(13)8(5-6)7(2)11-12-10(14)15/h3-5,13H,1-2H3,(H2,12,14,15)/b11-7+ |
Clé InChI |
HHPKSGIHRCRSBB-YRNVUSSQSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)/C(=N/NC(=S)S)/C |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=NNC(=S)S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


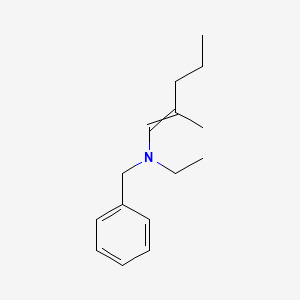
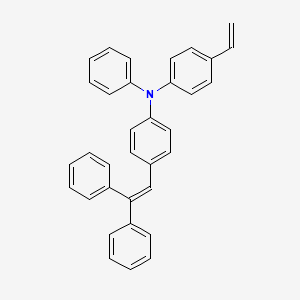
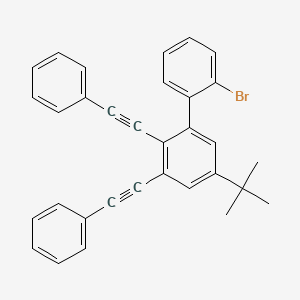

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)
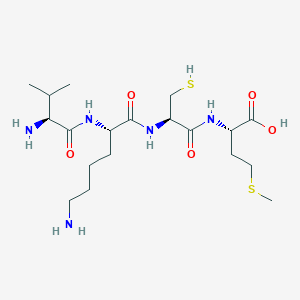
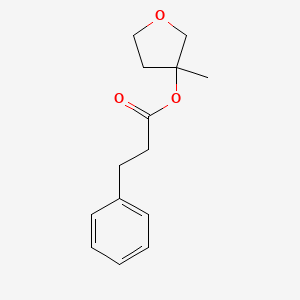


![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)

